molecular formula C10H7NO6 B14389969 4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid CAS No. 88220-78-4

4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid

Katalognummer: B14389969
CAS-Nummer: 88220-78-4
Molekulargewicht: 237.17 g/mol
InChI-Schlüssel: AGUKMRAPRWWSMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid typically involves the nitration of 4-methoxy-1-benzofuran-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position of the benzofuran ring .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that include the preparation of intermediates, followed by cyclization and functional group modifications. These processes are optimized for high yield and purity, and may involve the use of catalysts and advanced reaction techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-7-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

Eigenschaften

CAS-Nummer

88220-78-4

Molekularformel

C10H7NO6

Molekulargewicht

237.17 g/mol

IUPAC-Name

4-methoxy-7-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7NO6/c1-16-7-3-2-6(11(14)15)9-5(7)4-8(17-9)10(12)13/h2-4H,1H3,(H,12,13)

InChI-Schlüssel

AGUKMRAPRWWSMB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C=C(OC2=C(C=C1)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.